N-Benzyloxycarbonyl-4-hydroxy-4-(4-methoxyphenyl)piperidine
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Overview
Description
Benzyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the piperidine class of compounds It is characterized by the presence of a benzyl group, a hydroxy group, a methoxyphenyl group, and a piperidine ring
Preparation Methods
The synthesis of benzyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate typically involves the reaction of 4-hydroxypiperidine with benzyl bromide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Chemical Reactions Analysis
Benzyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Scientific Research Applications
Benzyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For example, as a muscarinic acetylcholine receptor antagonist, it binds to the receptor and inhibits its activity, leading to various physiological effects. Similarly, as a beta 2 adrenoceptor agonist, it activates the receptor and induces a response .
Comparison with Similar Compounds
Benzyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
1-Benzyl-4-hydroxypiperidine: This compound lacks the methoxyphenyl group and has different pharmacological properties.
Benzyl 4-hydroxy-1-piperidinecarboxylate: This compound has a similar structure but different functional groups, leading to variations in its chemical reactivity and biological activity.
Benzyl 3-hydroxypiperidine-1-carboxylate: This compound has the hydroxy group at a different position on the piperidine ring, resulting in different chemical and biological properties.
Properties
Molecular Formula |
C20H23NO4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
benzyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H23NO4/c1-24-18-9-7-17(8-10-18)20(23)11-13-21(14-12-20)19(22)25-15-16-5-3-2-4-6-16/h2-10,23H,11-15H2,1H3 |
InChI Key |
JJGADYRQSKDUOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCN(CC2)C(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
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